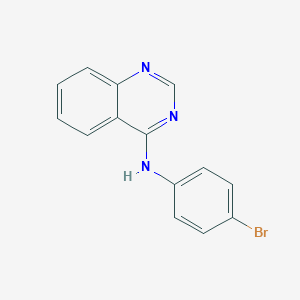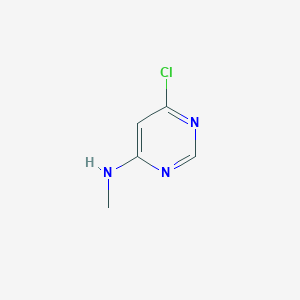
6-氯-N-甲基嘧啶-4-胺
概述
描述
6-Chloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H6ClN3 . It appears as a solid form .
Molecular Structure Analysis
The molecular structure of 6-Chloro-N-methylpyrimidin-4-amine is characterized by a monoclinic crystal system with the space group P 2 1 / c. The unit cell parameters are a = 3.8335 (2) Å, b = 11.1158 (7) Å, c = 15.4294 (7) Å, β = 94.901 (5)°, and V = 655.07 (6) Å 3 .Physical And Chemical Properties Analysis
6-Chloro-N-methylpyrimidin-4-amine has a molecular weight of 143.57 g/mol . It has a melting point of 138-142°C and a predicted boiling point of 279.7±20.0 °C . The compound has a density of 1.338±0.06 g/cm3 .科学研究应用
晶体结构分析
已确定与6-氯-N-甲基嘧啶-4-胺相关的化合物的晶体和分子结构,如苄衍生物,揭示了构象差异和实质性的氢键相互作用,有助于理解晶体学中的分子排列 (Odell et al., 2007)。
区域选择性反应
涉及6-氯-N-甲基嘧啶-4-胺衍生物的区域选择性反应的研究,如5-溴-2,4-二氯-6-甲基嘧啶与氨的反应,为特定嘧啶结构的形成及其在化学合成中的应用提供了见解 (Doulah et al., 2014)。
生物活性
源自涉及6-氯-N-甲基嘧啶-4-胺的反应的化合物显示出显著的生物活性,如明显的抗结核作用,突显了它们在药物化学和药物发现中的潜力 (Erkin & Krutikov, 2007)。
分子结构和药理学兴趣
已使用FT-IR、FT-Raman、NMR和DFT等各种技术研究了类似于6-氯-N-甲基嘧啶-4-胺的化合物的分子结构,揭示了它们的化学性质和潜在的药用应用 (Aayisha et al., 2019)。
抗微生物和抗病毒应用
6-氯-N-甲基嘧啶-4-胺的合成衍生物显示出作为抗微生物和抗病毒剂的潜力,表明它们在开发新的治疗化合物中的重要性 (Etemadi et al., 2016)。
安全和危害
作用机制
- Pyrimidine derivatives often participate in crucial cellular processes, including DNA and RNA synthesis, energy metabolism, and signal transduction .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
属性
IUPAC Name |
6-chloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJUBTIWFTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309324 | |
| Record name | 6-Chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methylpyrimidin-4-amine | |
CAS RN |
65766-32-7 | |
| Record name | 65766-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-6-(METHYLAMINO)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the crystal structure of 6-Chloro-N-methylpyrimidin-4-amine?
A1: Understanding the three-dimensional arrangement of atoms within a molecule, revealed by its crystal structure, is crucial for various research avenues. In the case of 6-Chloro-N-methylpyrimidin-4-amine, having its crystal structure determined [] allows researchers to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

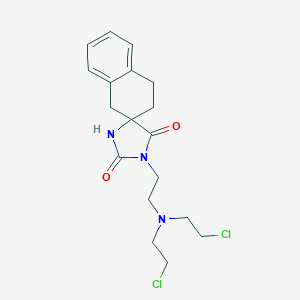
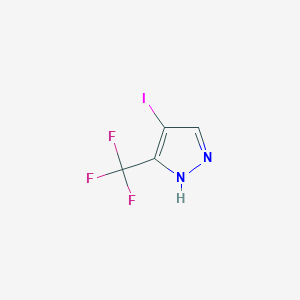

![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
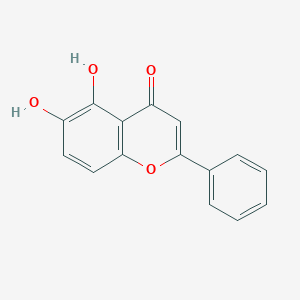
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
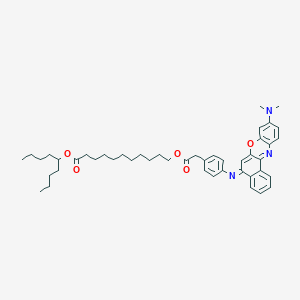
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
